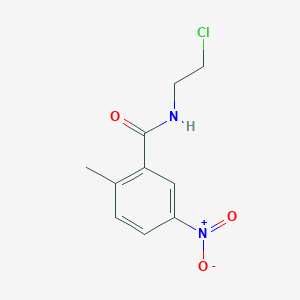
N-(2-chloroethyl)-2-methyl-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroethyl)-2-methyl-5-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) and a chloroethyl group (-CH2CH2Cl) attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-2-methyl-5-nitrobenzamide typically involves the reaction of 2-methyl-5-nitrobenzoic acid with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of the Carboxylic Acid: The carboxylic acid group of 2-methyl-5-nitrobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation Reaction: The activated carboxylic acid reacts with 2-chloroethylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions: N-(2-chloroethyl)-2-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2).
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.
Reduction: Formation of N-(2-chloroethyl)-2-methyl-5-aminobenzamide.
Oxidation: Formation of N-(2-chloroethyl)-2-carboxy-5-nitrobenzamide.
科学的研究の応用
Chemistry: N-(2-chloroethyl)-2-methyl-5-nitrobenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to undergo nucleophilic substitution reactions allows it to be used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: this compound has shown potential as an anticancer agent. Its ability to form DNA adducts through nucleophilic substitution reactions makes it a candidate for further investigation in cancer therapy.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
作用機序
The mechanism of action of N-(2-chloroethyl)-2-methyl-5-nitrobenzamide involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroethyl group can undergo nucleophilic substitution reactions with nucleophilic centers in DNA, proteins, and other biomolecules, leading to the formation of stable adducts. These adducts can interfere with the normal function of the biomolecules, leading to cytotoxic effects.
Molecular Targets and Pathways:
DNA: The compound can form DNA adducts, leading to DNA cross-linking and strand breaks. This can inhibit DNA replication and transcription, ultimately resulting in cell death.
Proteins: The compound can modify proteins by reacting with nucleophilic amino acid residues, affecting protein structure and function.
類似化合物との比較
N-(2-chloroethyl)-N-nitrosourea (CENU): A class of compounds used in cancer therapy. They share the chloroethyl group and exhibit similar mechanisms of action.
N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): Another nitrosourea derivative with anticancer properties.
Uniqueness: N-(2-chloroethyl)-2-methyl-5-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity
特性
分子式 |
C10H11ClN2O3 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC名 |
N-(2-chloroethyl)-2-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C10H11ClN2O3/c1-7-2-3-8(13(15)16)6-9(7)10(14)12-5-4-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
InChIキー |
UARQJXFQJCGRQE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















